4,4'-(ETHANE-1,1-DIYL)DIPHENOL
Overview
Description
1,1-Bis(4-hydroxyphenyl)ethane, also known as Bisphenol E, is an organic compound with the molecular formula C14H14O2. It is a type of bisphenol, which are compounds containing two hydroxyphenyl functionalities. This compound is structurally similar to Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins .
Mechanism of Action
Target of Action
BPE, like other bisphenols, is known to interact with various proteins and enzymes involved in different biological processes . It has been reported to affect male reproductive health by interacting with testicular cells, including Sertoli, Leydig, and germ cells . These cells play crucial roles in male fertility, and their disruption can lead to adverse reproductive outcomes.
Mode of Action
BPE’s mode of action involves binding to and modulating the activity of its target proteins and enzymes . For instance, it has been shown to act as a partial agonist of estrogen receptors, activating certain functions while inhibiting others . This dual action can lead to complex changes in cellular processes and functions.
Biochemical Pathways
BPE can affect several biochemical pathways. It has been reported to perturb purine metabolism and pyrimidine metabolism . These pathways are critical for the synthesis of DNA and RNA, and their disruption can have far-reaching effects on cellular function and health. Additionally, BPE can also interfere with hormonal metabolism and regulation, potentially affecting a wide range of physiological processes .
Pharmacokinetics
Like other bisphenols, bpe is likely to be absorbed into the body through ingestion or skin contact, distributed to various tissues, metabolized primarily in the liver, and excreted in urine . These ADME properties can significantly impact the bioavailability of BPE and thus its potential effects on the body.
Result of Action
At the molecular and cellular level, BPE can induce a variety of effects. It has been reported to increase the number of apoptotic cells, enhance the expression of detoxifying enzymes, and cause DNA fragmentation . These effects can lead to cellular damage and dysfunction, potentially contributing to various health problems.
Action Environment
The action, efficacy, and stability of BPE can be influenced by various environmental factors. For example, the presence of other chemicals in the environment can affect the bioavailability and toxicity of BPE . Additionally, factors such as pH, temperature, and redox potential can influence the rate of BPE breakdown in the environment . Therefore, understanding the environmental context is crucial for assessing the potential impacts of BPE.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(4-hydroxyphenyl)ethane can be synthesized through the reaction of phenol with acetone in the presence of an acid catalyst. The reaction typically involves heating phenol and acetone with a catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with phenol to form the final product .
Industrial Production Methods
In industrial settings, the production of 1,1-Bis(4-hydroxyphenyl)ethane involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-hydroxyphenyl)ethane undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1,1-Bis(4-hydroxyphenyl)ethane has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Biology: Studied for its potential endocrine-disrupting effects, similar to Bisphenol A.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Structurally similar but with different substituents on the central carbon atom.
Bisphenol F (BPF): Contains a different bridging group between the phenol rings.
Bisphenol S (BPS): Contains a sulfone group instead of the ethane bridge
Uniqueness
1,1-Bis(4-hydroxyphenyl)ethane is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to Bisphenol A, it has different reactivity and interaction with biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNHNBLSNVSJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047891 | |
Record name | Bisphenol E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2081-08-5 | |
Record name | Bisphenol E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Ethylidenebisphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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